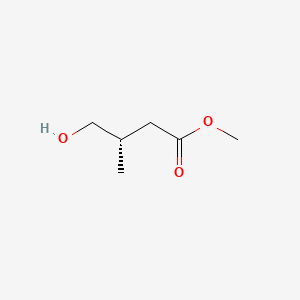

(S)-Methyl 4-hydroxy-3-methylbutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-Methyl 4-hydroxy-3-methylbutyrate is an organic compound with the molecular formula C6H12O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(S)-Methyl 4-hydroxy-3-methylbutyrate can be synthesized through several methods. One common approach involves the esterification of (S)-4-hydroxy-3-methylbutanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants for several hours to achieve a high yield of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactors and the use of immobilized enzymes to catalyze the esterification reaction. Such methods can enhance the efficiency and sustainability of the production process.

Analyse Des Réactions Chimiques

Reaction Mechanisms

The primary reactions involving (S)-Methyl 4-hydroxy-3-methylbutyrate include:

-

Hydrolysis : This reaction can occur under acidic or basic conditions, leading to the formation of corresponding acids and alcohols.

-

Esterification : The compound can react with alcohols to form esters, which are important in various industrial applications.

-

Oxidation : Under oxidative conditions, this compound can be converted into other functional groups, potentially altering its biological activity.

Biochemical Reactions

This compound is known to undergo several metabolic transformations within biological systems:

-

Conversion to β-Hydroxy-β-Methylbutyric Acid : HMB can be further metabolized into β-hydroxy-β-methylbutyric acid, which participates in various metabolic pathways related to muscle metabolism and energy production .

Experimental Data

Recent studies have provided insights into the yield and efficiency of various reactions involving this compound:

Biological Impacts

Research has shown that supplementation with HMB can lead to significant improvements in muscle strength and recovery, particularly in populations undergoing stress or muscle wasting conditions. The biochemical pathways influenced by HMB include:

-

Protein Synthesis : HMB has been shown to activate pathways associated with protein synthesis, potentially through mechanisms similar to those of leucine .

-

Muscle Preservation : Clinical trials have indicated that HMB supplementation can help preserve lean body mass during periods of inactivity or caloric restriction .

Applications De Recherche Scientifique

(S)-Methyl 4-hydroxy-3-methylbutyrate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and fine chemicals.

Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways involving esterification and hydrolysis.

Industry: The compound is used in the production of flavors and fragrances, where its ester functionality contributes to desirable sensory properties.

Mécanisme D'action

The mechanism by which (S)-Methyl 4-hydroxy-3-methylbutyrate exerts its effects depends on the specific context of its use. In enzymatic reactions, the compound may act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce (S)-4-hydroxy-3-methylbutanoic acid and methanol. The molecular targets and pathways involved can vary widely depending on the specific application and the biological system .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 3-hydroxybutyrate: Similar in structure but with an ethyl group instead of a methyl group.

Methyl 3-hydroxybutyrate: Lacks the additional methyl group on the butyrate chain.

Methyl 4-hydroxybutyrate: Similar but without the methyl group on the butyrate chain.

Uniqueness

(S)-Methyl 4-hydroxy-3-methylbutyrate is unique due to its specific chiral configuration and the presence of both a hydroxyl and a methyl group on the butyrate chain. This combination of features makes it particularly useful in the synthesis of chiral molecules and in applications where specific stereochemistry is crucial.

Activité Biologique

(S)-Methyl 4-hydroxy-3-methylbutyrate (HMB) is a metabolite of the branched-chain amino acid leucine, known for its potential biological activities, particularly in muscle preservation, anti-inflammatory effects, and its role in cancer therapy. This article provides an overview of HMB's biological activity, supported by recent research findings, case studies, and data tables.

HMB is primarily recognized for its role in muscle metabolism and recovery. The compound has been shown to exert several biological effects:

- Muscle Preservation : HMB has been found to reduce muscle protein breakdown, making it beneficial for individuals undergoing stress from surgery or illness. This effect is attributed to its ability to inhibit the activation of the ubiquitin-proteasome pathway, which is responsible for protein degradation .

- Anti-inflammatory Properties : HMB suppresses the activation of nuclear factor-kappa B (NF-ĸB), a key regulator of inflammation. Research indicates that HMB can significantly reduce interleukin-6 (IL-6) production in response to tumor necrosis factor-alpha (TNFα) stimulation in cancer cell lines .

Case Studies and Clinical Trials

- Impact on Inflammation : A study investigated the effects of HMB on IL-6 production in a human esophageal cancer cell line (TE-1). Results showed that HMB suppressed TNFα-induced IL-6 production in a dose-dependent manner, with significant reductions at concentrations as low as 0.5 mM .

- Nutritional Supplementation : A clinical trial involving community-dwelling older adults demonstrated that oral nutritional supplementation with HMB improved biochemical and hematological indices over 180 days. Significant increases were noted in serum urea, prealbumin levels, and reticulocyte counts compared to the placebo group, indicating enhanced nutritional status and potential muscle recovery benefits .

Data Tables

The following table summarizes key findings from recent studies on HMB's biological activity:

Pharmacokinetics and Safety

HMB is generally considered safe for consumption. Studies have shown that it is well-tolerated with minimal side effects reported. The pharmacokinetic profile indicates that HMB is rapidly absorbed and metabolized in the body, contributing to its effectiveness as a nutritional supplement.

Propriétés

IUPAC Name |

methyl (3S)-4-hydroxy-3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(4-7)3-6(8)9-2/h5,7H,3-4H2,1-2H3/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAOBYSGIZKAMB-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)OC)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.